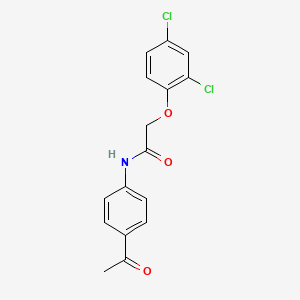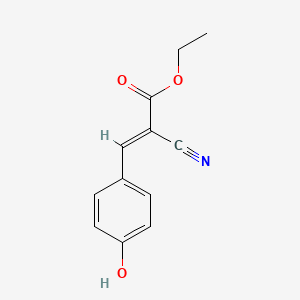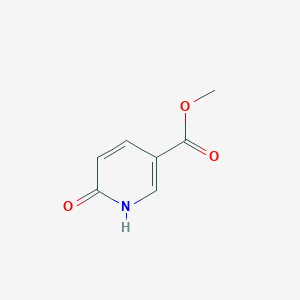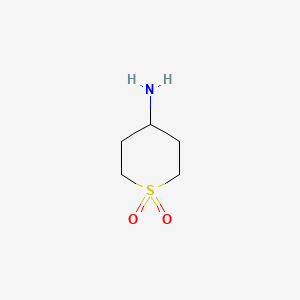
4-Chloro-2,6-dimethylpyridine
Übersicht
Beschreibung
4-Chloro-2,6-dimethylpyridine is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields . It is slightly soluble in water .
Synthesis Analysis
One of the synthesis methods involves the reaction of phosphorus oxychloride with 2,6-dimethylpyridine N-oxide hydrochloride, which gives a mixture of 2-(chloromethyl)-6-methylpyridine and 4-chloro-2,6-dimethylpyridine .
Molecular Structure Analysis
The molecular formula of 4-Chloro-2,6-dimethylpyridine is C7H8ClN . The InChI code is 1S/C7H8ClN/c1-5-3-7(8)4-6(2)9-5/h3-4H,1-2H3 and the InChI key is SXCXPXVEOPFPOH-UHFFFAOYSA-N . The canonical SMILES structure is CC1=CC(=CC(=N1)C)Cl .
Physical And Chemical Properties Analysis
The molecular weight of 4-Chloro-2,6-dimethylpyridine is 141.60 g/mol . It has a topological polar surface area of 12.9 Ų . The compound has a complexity of 84.9 .
Wissenschaftliche Forschungsanwendungen
Synthesis of 2-anilinopyrimidines
4-Chloro-2,6-dimethylpyridine is used in the synthesis of 2-anilinopyrimidines . This process involves aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . The substituents have a significant impact on the course and efficiency of the reaction .
Bioactivity of Anilinopyrimidines
The biological activity of anilinopyrimidines, which can be synthesized from 4-Chloro-2,6-dimethylpyrimidine, is well-known and widely reported . They have been evaluated as fungicides, pesticides, and kinase inhibitors having antiproliferative activity against cancer cell lines .
Generation of Supramolecular Networks
Anilinopyrimidines, synthesized from 4-Chloro-2,6-dimethylpyrimidine, play a role in the generation of supramolecular networks for molecular recognition .
Microwave-assisted Synthesis
4-Chloro-2,6-dimethylpyrimidine is used in microwave-assisted synthesis . The use of microwave irradiation decreases the reaction time from several hours to a few minutes or seconds compared to results obtained on conventional heating .
Organic Synthesis
4-Chloro-2,6-dimethylpyrimidine is an important raw material and intermediate used in organic synthesis .
Agrochemical Applications
This compound is used in the agrochemical field, serving as a key ingredient in the production of certain pesticides .
Pharmaceutical Applications
In the pharmaceutical industry, 4-Chloro-2,6-dimethylpyrimidine is used as an intermediate in the synthesis of various drugs .
Dyestuff Field
4-Chloro-2,6-dimethylpyrimidine is also used in the dyestuff field, contributing to the production of various dyes .
Safety And Hazards
When handling 4-Chloro-2,6-dimethylpyridine, it’s important to wear personal protective equipment and ensure adequate ventilation . Avoid contact with skin, eyes, and avoid ingestion and inhalation . In case of contact, rinse immediately with plenty of water .
Relevant Papers
Several papers have been published on the topic of 4-Chloro-2,6-dimethylpyridine and its derivatives. For instance, a study on the synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons . Another paper discusses the synthesis of substituted pyrimidine and its reaction .
Eigenschaften
IUPAC Name |
4-chloro-2,6-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-5-3-7(8)4-6(2)9-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCXPXVEOPFPOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343202 | |
| Record name | 4-Chloro-2,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,6-dimethylpyridine | |
CAS RN |
3512-75-2 | |
| Record name | 4-Chloro-2,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-2,6-dimethylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4-Chloro-2,6-dimethylpyridine in the synthesis of 2,6-dimethyl-4-(trimethylstannyl)pyridine?
A1: 4-Chloro-2,6-dimethylpyridine serves as a crucial intermediate in the synthesis of 2,6-dimethyl-4-(trimethylstannyl)pyridine []. The research paper details a synthetic route where 4-chloro-2,6-dimethylpyridine reacts with trimethylstannyl sodium to yield the desired final product []. This reaction highlights the importance of 4-Chloro-2,6-dimethylpyridine as a building block for more complex molecules.
Q2: Can you describe the synthesis of 4-Chloro-2,6-dimethylpyridine as described in the paper?
A2: The synthesis begins with the reaction of phosphorus oxychloride with 2,6-dimethylpyridine N-oxide hydrochloride, resulting in a mixture of two products: 2-(chloromethyl)-6-methylpyridine and 4-Chloro-2,6-dimethylpyridine []. To isolate 4-Chloro-2,6-dimethylpyridine, the mixture is treated with triethylamine. This converts 2-(chloromethyl)-6-methylpyridine into a quaternary salt, easily separated through water extraction, leaving purified 4-Chloro-2,6-dimethylpyridine ready for further reactions [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


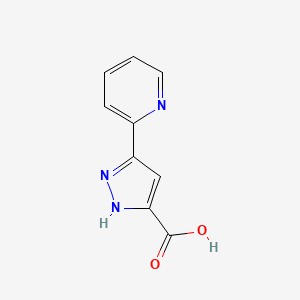
![3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1297363.png)


